1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Overview
Description
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine is a chemical compound with the molecular formula C11H24N4 and a molecular weight of 212.34 g/mol. This compound is notable for its unique structure, which includes a piperidine ring and a pyrazolidine ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine typically involves the formation of the piperidine and pyrazolidine rings through a series of chemical reactions. The preparation methods can be categorized into synthetic routes and industrial production methods:
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Synthetic Routes
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors. For example, the cyclization of 1-isopropyl-4-piperidone with hydrazine can lead to the formation of the desired pyrazolidine ring.
Amination Reactions:
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Industrial Production Methods
Multicomponent Reactions: Industrial production often employs multicomponent reactions to streamline the synthesis process. These reactions involve the simultaneous reaction of multiple precursors to form the target compound in a single step.
Catalytic Processes: Catalysts are frequently used to enhance the efficiency and yield of the reactions. For instance, metal catalysts can facilitate the cyclization and amination steps, leading to higher production rates.
Chemical Reactions Analysis
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:
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Oxidation Reactions
Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.
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Reduction Reactions
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products: Reduction reactions can yield alcohols or amines, depending on the specific functional groups present in the compound.
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Substitution Reactions
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products: These reactions often result in the formation of substituted derivatives, where the original functional groups are replaced by new ones.
Scientific Research Applications
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine has a wide range of scientific research applications across various fields:
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Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Synthetic Intermediates: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
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Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
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Medicine
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Drug Delivery: It can be incorporated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
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Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine involves its interaction with specific molecular targets and pathways:
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Molecular Targets
Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzymes: It can inhibit or activate enzymes, altering metabolic pathways and biochemical processes.
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Pathways Involved
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular communication and response.
Gene Expression: It may also impact gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Piperidine Derivatives: Compounds such as 1-isopropylpiperidine and 4-aminopyrazolidine share structural similarities but differ in their functional groups and reactivity.
Pyrazolidine Derivatives: Compounds like 4-methylpyrazolidine and 1-phenylpyrazolidine have similar ring structures but distinct substituents.
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Uniqueness
Structural Features: The combination of a piperidine ring and a pyrazolidine ring in this compound provides unique chemical and biological properties.
Reactivity: The compound’s reactivity and interaction with various reagents and conditions make it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)pyrazolidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h9-11,13H,3-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKJYEDPRWSDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CC(CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201080 | |
Record name | 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-73-0 | |
Record name | 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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